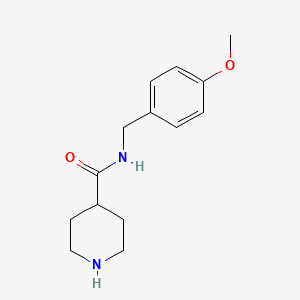

N-(4-methoxybenzyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-16-14(17)12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTKFFJDMMLAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358272 | |

| Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380608-75-3 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380608-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)piperidine-4-carboxamide

Introduction

N-(4-methoxybenzyl)piperidine-4-carboxamide is a molecule of significant interest within contemporary drug discovery and medicinal chemistry. The core structure, featuring a piperidine-4-carboxamide scaffold N-substituted with a 4-methoxybenzyl group, serves as a versatile template for the development of novel therapeutic agents. The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. This guide provides a comprehensive overview of a primary and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for researchers in the field.

The synthesis of this target molecule is conceptually straightforward and can be efficiently executed through a two-step process. The primary strategy involves the formation of an amide bond between piperidine-4-carboxylic acid and 4-methoxybenzylamine. This is a classic example of an amide coupling reaction, a cornerstone of organic and medicinal chemistry.[1]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection at the amide bond. This bond can be formed through the coupling of a carboxylic acid and an amine. This leads to two commercially available and relatively inexpensive starting materials: piperidine-4-carboxylic acid and 4-methoxybenzylamine.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway: Amide Coupling

The most direct and widely employed method for the synthesis of this compound is the direct coupling of piperidine-4-carboxylic acid and 4-methoxybenzylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2]

Step 1: Activation of the Carboxylic Acid and Amide Bond Formation

The formation of the amide bond is typically achieved using a coupling agent to activate the carboxylic acid.[1] A variety of coupling reagents are available, with common choices including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[2][3] These additives serve to form a more stable activated intermediate, minimizing side reactions and racemization if chiral centers are present.[3]

The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea byproduct.

Sources

The Pharmacological Versatility of the N-(4-methoxybenzyl)piperidine-4-carboxamide Scaffold: A Technical Guide to Diverse Mechanisms of Action

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-methoxybenzyl)piperidine-4-carboxamide backbone represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. While not a singular therapeutic agent, its derivatives have been shown to exhibit a remarkable range of pharmacological activities by engaging diverse biological targets. This technical guide provides an in-depth exploration of the various mechanisms of action associated with compounds derived from this versatile chemical framework. We will delve into the structural nuances that dictate target specificity, from enzyme inhibition to receptor modulation, and present the experimental methodologies employed to elucidate these complex interactions. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the untapped potential of the this compound scaffold in the design of novel therapeutics.

Introduction: The Piperidine-4-Carboxamide Core as a Chameleon in Drug Discovery

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, prized for its conformational rigidity and its capacity for extensive functionalization.[1][2] The piperidine-4-carboxamide scaffold, in particular, has emerged as a highly adaptable template for medicinal chemists.[3] Its structure allows for precise, multi-point modifications, enabling the creation of libraries of compounds with fine-tuned physicochemical properties and biological activities. The N-(4-methoxybenzyl) group and the carboxamide linkage provide key points for chemical diversification, which in turn dictates the specific interactions with biological macromolecules. This guide will explore the diverse therapeutic avenues that have been pursued through the derivatization of this core structure.

Enzyme Inhibition: A Prevalent Mechanism of Action

A significant portion of research on piperidine-4-carboxamide derivatives has focused on their role as enzyme inhibitors. The scaffold's three-dimensional structure can be tailored to fit into the active sites of various enzymes, leading to the disruption of their catalytic activity.[4]

Targeting Pathogen-Specific Enzymes

The development of novel anti-infective agents is a critical area of research where the piperidine-4-carboxamide scaffold has shown considerable promise.

-

Mycobacterial DNA Gyrase Inhibition: Certain piperidine-4-carboxamide derivatives have been identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus.[5] DNA gyrase is a crucial enzyme for bacterial DNA replication and transcription, making it an attractive target for antibacterial drugs.[4] These compounds act as non-fluoroquinolone DNA gyrase poisons, inducing DNA damage and leading to bacterial cell death.[5] The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl moiety can significantly impact the inhibitory potency.[5]

-

Plasmodium falciparum Proteasome Inhibition: In the fight against malaria, derivatives of piperidine carboxamide have been identified as species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S).[4][6] Specifically, they target the chymotrypsin-like activity of the β5 subunit, which is essential for the parasite's life cycle.[4][6] Cryo-electron microscopy has revealed that these inhibitors bind to a previously untargeted region of the β5 active site, explaining their selectivity for the parasite's proteasome over human isoforms.[6]

Inhibition of Human Enzymes in Disease

Beyond infectious diseases, piperidine-4-carboxamide derivatives have been designed to target human enzymes implicated in various pathologies.

-

Carbonic Anhydrase Inhibition: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs).[7] These enzymes are involved in pH regulation and are overexpressed in certain tumors. Several of these compounds have demonstrated low nanomolar inhibitory activity and selectivity for tumor-associated hCA isoforms IX and XII.[7] The benzenesulfonamide group is crucial for this activity, while modifications to the "tail" of the molecule influence isoform selectivity.[7]

-

Secretory Glutaminyl Cyclase (sQC) Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for the design of secretory glutaminyl cyclase (sQC) inhibitors.[8] sQC is implicated in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides in Alzheimer's disease. By inhibiting sQC, these compounds can prevent the formation of these pathogenic peptides, offering a potential disease-modifying therapeutic strategy.[8]

Receptor Modulation: Interacting with the Cellular Communication Network

In addition to enzyme inhibition, derivatives of the this compound scaffold can be designed to act as ligands for various cellular receptors, thereby modulating signal transduction pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

Substituted piperidine-4-carboxylic acid analogs have been developed as potent dual agonists for PPARα and PPARγ.[9] These nuclear receptors are key regulators of lipid and glucose metabolism, and their activation is a therapeutic strategy for dyslipidemia and type 2 diabetes. The carboxylic acid functionality is a critical feature for receptor activation in this class of compounds.[9]

Sigma (σ) Receptors

The piperidine scaffold is a common feature in ligands for sigma receptors, which are membrane-bound proteins involved in a variety of cellular functions and are implicated in neurological disorders.[10] Arylalkyl and arylalkylsulfonyl piperidine-based derivatives have been synthesized and shown to have high affinity and selectivity for the σ1 receptor subtype.[11] The nature and length of the substituent on the piperidine nitrogen are key determinants of affinity and selectivity.[11]

Transient Receptor Potential Vanilloid-1 (TRPV1)

A series of piperidine carboxamides have been developed as potent antagonists of the TRPV1 receptor, a key player in pain sensation.[12] These compounds block the receptor's activation by noxious stimuli, offering a potential therapeutic approach for the treatment of pain. The development of these antagonists has involved the optimization of a polar head group, leading to compounds with good potency in cell-based assays.[12]

Experimental Protocols for Mechanistic Elucidation

Determining the precise mechanism of action of a novel compound is a cornerstone of drug discovery. The following are examples of experimental workflows commonly employed for characterizing the biological activity of this compound derivatives.

Enzyme Inhibition Assays

A fundamental step in characterizing an enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

General Protocol for an In Vitro Enzyme Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., a piperidine-4-carboxamide derivative) in a suitable solvent like DMSO.

-

Prepare a buffered solution containing the purified target enzyme at a known concentration.

-

Prepare a solution of the enzyme's substrate.

-

-

Assay Procedure:

-

In a multi-well plate, add the enzyme and varying concentrations of the test compound.

-

Incubate for a predetermined period to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

-

-

Data Analysis:

-

Plot the enzyme activity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to calculate the IC50 value.

-

Diagram of a Typical Enzyme Inhibition Assay Workflow:

Caption: Workflow for an in vitro enzyme inhibition assay.

Receptor Binding Assays

To determine if a compound interacts with a specific receptor, radioligand binding assays are often employed. These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor.

General Protocol for a Radioligand Binding Assay:

-

Preparation:

-

Prepare cell membranes or tissue homogenates expressing the target receptor.

-

Prepare a solution of a radiolabeled ligand with high affinity and specificity for the receptor.

-

Prepare serial dilutions of the unlabeled test compound.

-

-

Assay Procedure:

-

In a reaction tube, combine the receptor preparation, the radiolabeled ligand, and the test compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Calculate the IC50 and subsequently the Ki value, which represents the affinity of the compound for the receptor.

-

Diagram of a Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Quantitative Data Summary

The following table summarizes the reported biological activities of various piperidine-4-carboxamide derivatives, highlighting the diversity of their targets and potencies.

| Compound Class | Target | Activity | Reference |

| Piperidine-4-carboxamides | M. abscessus DNA Gyrase | MIC = 1.5 µM (for 844-TFM) | [5] |

| Piperidine carboxamides | P. falciparum 20S Proteasome (β5 subunit) | EC50 = 0.14 - 0.19 µM (for SW042) | [6] |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase IX | Ki = 0.8 - 0.9 nM | [7] |

| Piperidine-4-carboxamide derivative (Cpd-41) | Secretory Glutaminyl Cyclase | IC50 = 34 µM | [8] |

| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | Ki = 0.96 nM | [11] |

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility has allowed for the development of a wide array of compounds with distinct and potent mechanisms of action, spanning from anti-infectives to potential treatments for neurodegenerative diseases and cancer. The structure-activity relationships established for various derivatives provide a valuable roadmap for the rational design of future therapeutics.

Future research in this area will likely focus on several key aspects:

-

Scaffold Diversification: Further exploration of novel substitutions on the piperidine ring and the N-benzyl and carboxamide moieties will undoubtedly uncover new biological activities.

-

Target Selectivity: A critical challenge will be to fine-tune the structures to achieve even greater selectivity for the desired target, thereby minimizing off-target effects and improving the safety profile of potential drug candidates.

-

Pharmacokinetic Optimization: Efforts to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their successful clinical translation.

References

-

Supuran, C. T., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Berger, J. P., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Franzblau, S. G., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. [Link]

-

Zhang, K. Y. J., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. [Link]

-

Coop, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and antimicrobial activity of piperidine derivatives. International Journal of Scientific & Engineering Research. [Link]

-

Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry. [Link]

-

Koul, S., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Journal of Receptors and Signal Transduction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

Frolov, A. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

-

Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. [Link]

-

Perner, R. J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kulkarni, S. S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future Medicinal Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of N-(4-methoxybenzyl)piperidine-4-carboxamide

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the piperidine-4-carboxamide scaffold represents a privileged structural motif, consistently appearing in centrally active therapeutic agents. Its inherent conformational rigidity and the capacity for diverse functionalization at both the nitrogen and the carboxamide positions make it an ideal starting point for crafting ligands with high target specificity and favorable pharmacokinetic profiles. This guide delves into the anticipated biological activity of a specific, yet underexplored, derivative: N-(4-methoxybenzyl)piperidine-4-carboxamide.

While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of its structural components, coupled with the vast body of literature surrounding analogous compounds, allows for a robust, data-driven exploration of its likely pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the synthesis, potential mechanisms of action, and the experimental pathways necessary to fully elucidate the therapeutic promise of this compound. Our central hypothesis posits this compound as a modulator of the Sigma-1 (σ1) receptor, a critical player in neuroprotection and a high-value target for a myriad of neurological and psychiatric disorders.

I. The Piperidine-4-Carboxamide Core: A Versatile Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs and natural alkaloids, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The addition of a carboxamide group at the 4-position introduces a key hydrogen bond donor and acceptor, facilitating molecular recognition at various receptor sites. This scaffold has been successfully employed in the development of analgesics, antipsychotics, and anti-cancer agents.[1][3][4][5]

The specific compound of interest, this compound, combines this core with an N-benzyl substituent, a common feature in ligands targeting the sigma receptor.[6][7] The methoxy group on the benzyl ring can further influence binding affinity and selectivity through electronic and steric effects.

II. Synthetic Pathways to this compound

The synthesis of N-(substituted)piperidine-4-carboxamides is a well-established area of organic chemistry, offering multiple robust and scalable routes. A common and efficient approach involves the coupling of a piperidine-4-carboxylic acid derivative with a primary amine.

Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amide Coupling

-

Reactant Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated acid, add 4-methoxybenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

III. The Sigma-1 Receptor: A Plausible Biological Target

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[8][9][10] It is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated molecular chaperone.[9][10] The σ1 receptor plays a crucial role in cellular homeostasis, including the regulation of calcium signaling, ion channel activity, ER stress, and neuronal plasticity.[8][10][11][12]

Mechanism of Action and Signaling Pathways

Activation of the σ1 receptor by agonist ligands is broadly neuroprotective.[8][9] This is achieved through a variety of pro-survival and anti-apoptotic signaling functions.[9]

-

ER Stress Attenuation: The σ1 receptor can bind to the ER stress sensor inositol-requiring enzyme 1 (IRE1), modulating the unfolded protein response (UPR) and promoting cell survival under stress conditions.[13]

-

Calcium Homeostasis: It regulates calcium flux between the ER and mitochondria, which is critical for maintaining cellular bioenergetics and preventing apoptosis.[10][14]

-

Neurotrophic Factor Modulation: Agonists of the σ1 receptor have been shown to increase the production of brain-derived neurotrophic factor (BDNF) and activate TrkB receptor signaling, promoting synaptic plasticity and neuronal resilience.[9][12]

-

Neuroinflammation Regulation: The σ1 receptor is expressed in microglia and astrocytes, and its activation can modulate neuroinflammatory responses, shifting microglia towards a more neuroprotective phenotype.[11][12]

Caption: Hypothesized signaling pathway for the neuroprotective effects of this compound via sigma-1 receptor activation.

IV. Predicted Biological Activity and Therapeutic Potential

Based on its structural features and the known pharmacology of related compounds, this compound is predicted to be a potent and selective agonist of the σ1 receptor. This activity would confer significant neuroprotective properties, making it a promising candidate for the treatment of a range of neurological disorders.

| Potential Therapeutic Indication | Rationale for this compound |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | The σ1 receptor's role in mitigating ER stress, reducing oxidative stress, and modulating neuroinflammation are all highly relevant to the pathophysiology of these conditions.[8][9][10][11][12] |

| Ischemic Stroke | By promoting neuronal survival and plasticity, a σ1 agonist could help to reduce infarct volume and improve functional recovery following a stroke.[11] |

| Neuropathic Pain | The σ1 receptor is implicated in the sensitization of pain pathways, and its modulation can produce analgesic effects. |

| Depression and Anxiety | Several antidepressants exert their effects in part through σ1 receptor agonism, and selective agonists are being investigated as novel treatments for these disorders.[13][15][16] |

V. Experimental Validation: A Roadmap

To validate the hypothesized biological activity of this compound, a systematic experimental approach is required.

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for the σ1 receptor.

-

Methodology: A competitive radioligand binding assay is performed using cell membranes expressing the human σ1 receptor and a high-affinity radioligand such as -pentazocine. The ability of this compound to displace the radioligand is measured at various concentrations to determine its IC50, which is then converted to a Ki value.

Protocol 2: In Vitro Functional Assay for Neuroprotection

-

Objective: To assess the ability of the compound to protect neurons from a toxic insult.

-

Methodology: A neuronal cell line (e.g., SH-SY5Y) is pre-treated with varying concentrations of this compound, followed by exposure to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate. Cell viability is then assessed using an MTT or LDH assay. A dose-dependent increase in cell survival would indicate a neuroprotective effect.

Protocol 3: In Vivo Model of Neurodegeneration

-

Objective: To evaluate the efficacy of the compound in a relevant animal model of neurological disease.

-

Methodology: For Parkinson's disease, the MPTP mouse model is commonly used.[17] Mice are treated with this compound before and during MPTP administration. Behavioral tests (e.g., rotarod) are conducted to assess motor function, and post-mortem analysis of the substantia nigra is performed to quantify dopaminergic neuron survival.

VI. Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of established medicinal chemistry principles and the promising therapeutic target of the σ1 receptor. While this guide provides a robust, evidence-based framework for its likely biological activity, the true potential of this compound awaits empirical validation. The synthetic accessibility of this scaffold, combined with the profound therapeutic implications of potent and selective σ1 receptor agonism, warrants a dedicated research program to fully characterize its pharmacological profile. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent for the treatment of debilitating neurological disorders.

References

- Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed. (2024, December 30). PubMed.

- Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - Frontiers. (n.d.). Frontiers.

- Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC - PubMed Central. (n.d.). PubMed Central.

- Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. (n.d.). Frontiers.

- The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (n.d.). Bentham Science.

- Sigma-1 Receptor Agonists - Pipeline Insight, 2025 - Research and Markets. (n.d.). Research and Markets.

- Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - MDPI. (n.d.). MDPI.

- Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - Frontiers. (n.d.). Frontiers.

- Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC - PubMed Central. (n.d.). PubMed Central.

- Sigma-1 receptor - Wikipedia. (n.d.). Wikipedia.

- Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. (n.d.). Autech Industry Co.,Limited.

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.). PubMed Central.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

- US20100016365A1 - Substituted 4-amino-piperidines - Google Patents. (n.d.). Google Patents.

- US4962115A - Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives - Google Patents. (n.d.). Google Patents.

- Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. (n.d.). PubMed.

- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (n.d.). PubMed.

- 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. (2016, August 23). PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 5. US4962115A - Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives - Google Patents [patents.google.com]

- 6. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]

- 12. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 14. Sigma-1 Receptor Agonists - Pipeline Insight, 2025 [researchandmarkets.com]

- 15. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 17. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-methoxybenzyl)piperidine-4-carboxamide Derivatives and Analogs

A Senior Application Scientist's Perspective on a Versatile Scaffold in Modern Drug Discovery

Introduction: The Privileged Piperidine Scaffold and the Rise of N-(4-methoxybenzyl)piperidine-4-carboxamide

The piperidine ring, a six-membered heterocyclic amine, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal framework for designing ligands that can interact with high specificity to biological targets.[3] Within this broad class, the this compound core has emerged as a particularly fruitful starting point for the development of novel therapeutics across diverse disease areas, including virology, oncology, and neurology.[4][5]

This guide provides a comprehensive technical overview of the this compound scaffold and its analogs. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the practical methodologies for biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for Core Elaboration and Diversification

The synthesis of this compound derivatives is typically achieved through a convergent approach, allowing for modular diversification at key positions. The causality behind this strategy is the efficient creation of a chemical library from a common intermediate, enabling extensive exploration of the chemical space.

Core Synthesis: Building the Piperidine-4-carboxamide Framework

A robust and scalable synthesis of the core structure is paramount. The most common route begins with commercially available piperidine-4-carboxylic acid or its ester derivatives. The N-benzyl group is often introduced early in the sequence to avoid side reactions in later steps.

Experimental Protocol: Synthesis of 1-benzylpiperidine-4-carboxylic acid

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 eq.) in a suitable solvent such as methanol, add a base like sodium hydroxide (1.1 eq.).

-

Alkylation: Add benzyl bromide or benzyl chloride (1.1 eq.) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, adjust the pH to ~6 with a dilute acid (e.g., 1N HCl). The product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography to yield N-benzyl-4-piperidinecarboxylic acid.[6]

Amide Coupling: The Key Diversification Step

The critical step for generating analogs is the amide bond formation between the piperidine-4-carboxylic acid core and a diverse panel of primary or secondary amines. The choice of coupling reagent is crucial for achieving high yields and purity.

Experimental Protocol: General Amide Coupling

-

Activation of Carboxylic Acid: Dissolve the N-substituted piperidine-4-carboxylic acid (1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.) and an activator like Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir for 15-30 minutes at 0 °C to form the activated ester.[7]

-

Amine Addition: Add the desired amine (e.g., 4-methoxyaniline for the parent compound, 1.1 eq.) and a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA, 2-3 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Purification: After completion, perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel to yield the final N-(substituted)piperidine-4-carboxamide derivative.[7][8]

This modular approach is visualized in the synthetic workflow diagram below.

Caption: General Synthetic Workflow for Derivative Synthesis.

Part 2: Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the SAR is fundamental to transforming a screening hit into a viable drug candidate. For the this compound scaffold, systematic modifications have revealed key pharmacophoric elements that govern biological activity against various targets.

Deconstruction of the Pharmacophore

The molecule can be dissected into three primary regions for SAR exploration:

-

Region A: The N-benzyl Moiety: This region often interacts with hydrophobic pockets in the target protein. The 4-methoxy group can act as a hydrogen bond acceptor and influence electronic properties.

-

Region B: The Piperidine Core: This acts as a rigid scaffold, positioning the other two regions. Its conformation is critical for optimal binding.

-

Region C: The Carboxamide and Terminal Group: The amide bond is a key hydrogen bonding motif. The terminal aryl or alkyl group explores another binding pocket, and its substitution pattern is often crucial for potency and selectivity.

Caption: Key Pharmacophoric Regions of the Scaffold.

SAR Insights from Case Studies

Systematic modification of these regions has led to the discovery of potent inhibitors for various targets.

| Target Class | Region A (N-benzyl side) | Region B (Piperidine side) | Region C (Carboxamide side) | Biological Activity Trend | Reference |

| Antiviral (CMV) | 4-chlorobenzyl showed high activity. | Piperidine-4-carboxamide was essential. | Pyridine and substituted phenyl groups were well-tolerated. | Small, electron-withdrawing groups on the N-benzyl moiety enhance potency. | [4] |

| Anticancer (MALT1) | Various substituted benzyls explored. | Piperidine-4-carboxamide found to be optimal over regioisomers. | N-aryl substitution was critical for potency. | Modifications were made to block amide cleavage and improve PK properties. | [5] |

| Anticancer (CA) | Replaced with a 4-sulfamoylbenzoyl group. | Piperidine-4-carboxamide served as a linker. | Substituted piperazines or benzylamines attached to the carboxamide. | Potent inhibition of carbonic anhydrase (CA) isoforms IX and XII was achieved. | [7] |

| Antibacterial (Gyrase) | 6-methoxy-1,5-naphthyridine-4-amine attached via the piperidine N. | Piperidine-4-carboxamide core. | 1-(2-bromoethyl)-4-chlorobenzene attached to the carboxamide N. | Trifluoromethyl substitution on the terminal phenyl ring increased activity nearly 10-fold. | [9] |

The Role of Bioisosteric Replacement

Bioisosterism is a key strategy to fine-tune the physicochemical properties of a lead compound without losing its desired biological activity.[10][11] In this series, bioisosteric replacements can address issues like metabolic instability, poor solubility, or off-target effects.

-

Amide Bioisosteres: The amide bond can be susceptible to hydrolysis by proteases in vivo.[5] Replacing it with more stable bioisosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles can significantly improve metabolic stability and oral bioavailability.[12]

-

Ring Bioisosteres: The N-benzyl group can be replaced with other heteroaromatic rings to modulate lipophilicity and introduce new interaction points. Similarly, the terminal phenyl ring in Region C can be swapped for pyridyl or thiophene rings.[10][13]

Part 3: A Framework for Biological Evaluation

A tiered, self-validating approach to biological evaluation is essential to efficiently identify promising candidates and build a robust data package. This process moves from high-throughput primary assays to more complex cellular and in vivo models.

In Vitro Assay Cascade

-

Primary Target-Based Screening: The initial evaluation should be a direct measure of interaction with the purified biological target (e.g., enzyme or receptor).

-

Protocol Example: Enzyme Inhibition Assay (IC50 Determination):

-

Prepare a dilution series of the test compound in DMSO.

-

In a microplate, add the purified enzyme in its assay buffer.

-

Add the test compound dilutions and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the enzyme's substrate (often a fluorogenic or chromogenic version).

-

Monitor the reaction progress over time using a plate reader.

-

Calculate the percent inhibition at each compound concentration relative to a DMSO control.

-

Fit the data to a dose-response curve to determine the IC50 value.[9][14]

-

-

-

Cellular Activity Assays: Compounds showing target engagement are advanced to cell-based assays to confirm activity in a more biologically relevant context and assess cell permeability.

-

Selectivity and Off-Target Profiling: Promising compounds must be tested against a panel of related targets (e.g., other kinases, proteases) to ensure selectivity. Broader screening against panels like the CEREP safety panel is crucial to identify potential liabilities early.

In Vivo Evaluation

Top candidates from in vitro testing are advanced to animal models.

-

Pharmacokinetics (PK): The primary goal is to determine the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Methodology: A single dose of the compound is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound in plasma is measured by LC-MS/MS. This data is used to calculate key parameters like half-life, clearance, volume of distribution, and oral bioavailability.[5]

-

-

Efficacy Models: The compound is tested in an animal model of the target disease to demonstrate a therapeutic effect.

-

Example: Xenograft Cancer Model: Human cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.[15]

-

The overall evaluation workflow is a funneling process, designed to efficiently identify the most promising candidates for further development.

Caption: Tiered Workflow for Biological Compound Evaluation.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and adaptable platform for modern drug discovery. Its synthetic tractability allows for extensive SAR exploration, which has successfully yielded potent and selective modulators of diverse biological targets. The insights gained from studies on antiviral, anticancer, and antibacterial agents demonstrate the power of this core structure.[4][5][9]

Future efforts will likely focus on applying advanced synthetic methodologies to access novel chemical space and incorporating sophisticated bioisosteric replacements to overcome common drug development hurdles like metabolic instability and off-target toxicity. As our understanding of disease biology deepens, this privileged scaffold will undoubtedly continue to serve as a valuable starting point for the design and development of the next generation of targeted therapeutics.

References

- Vertex AI Search. (2026).

- Lawong, A., et al. (n.d.).

- Costanzi, S., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.

- Al Hussainy, R., et al. (2011). Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor. Journal of Medicinal Chemistry, 54(10), 3480-3491.

- MDPI. (2023).

- Angeli, A., et al. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.

- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6607.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- Bacher, G., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI.

- Institute of Industrial Science, the University of Tokyo. (n.d.).

- Singh, A., et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.

- Khan, I., et al. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PubMed Central.

- Font-Serra, F., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158.

- Remuiñán, M. J., et al. (n.d.). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

"N-(4-methoxybenzyl)piperidine-4-carboxamide" crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(4-methoxybenzyl)piperidine-4-carboxamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, a molecule of interest in medicinal chemistry due to its constituent piperidine and substituted benzylamine moieties. As no public crystal structure for this specific compound is currently available, this document serves as a complete roadmap for researchers, from initial synthesis and single-crystal growth to final structure solution, refinement, and data deposition. The protocols described herein are grounded in authoritative standards set by the International Union of Crystallography (IUCr) and reflect best practices in small-molecule crystallography.

Introduction: The Scientific Imperative

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties. Similarly, the carboxamide linkage is a fundamental building block in countless biologically active molecules, offering hydrogen bonding capabilities crucial for molecular recognition. The title compound, this compound, combines these features, making its three-dimensional structure a subject of significant interest for rational drug design and structure-activity relationship (SAR) studies.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement of a molecule in the solid state.[1][2][3] This analysis provides precise data on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[1][2] Such information is invaluable for understanding physical properties, predicting molecular behavior, and designing next-generation analogues with improved efficacy and specificity.

This guide is structured to walk the researcher through the entire crystallographic workflow, emphasizing not just the procedural steps but the scientific rationale underpinning each decision.

Part I: From Powder to Perfect Crystal - Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis via Amide Coupling

The most direct and widely used method for synthesizing the target compound is the coupling of a carboxylic acid and an amine.[4][5][6]

Reaction Scheme:

Figure 1: Synthesis of the target compound via HATU-mediated amide coupling.

Experimental Protocol: Synthesis

-

Preparation: To a solution of piperidine-4-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the solution at room temperature for 10 minutes.

-

Activation: Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq) to the mixture. The formation of an activated ester intermediate is crucial as the direct reaction between a carboxylic acid and an amine is unfavorable.[5] HATU is a highly efficient coupling reagent that minimizes side reactions like racemization.[6]

-

Coupling: Add 4-methoxybenzylamine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up & Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pure this compound.

The Art of Crystallization

Growing single crystals is often the most challenging, empirical step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[7][8]

Experimental Protocol: Crystal Growth

-

Solvent Screening: The choice of solvent is critical.[9] A good solvent will dissolve the compound when hot but not when cold. Screen a range of solvents with varying polarities.

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding potential. |

| Esters | Ethyl Acetate | Medium polarity. |

| Ketones | Acetone | Can be effective for moderately polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Lower polarity. |

| Halogenated | Dichloromethane (DCM) | Good for dissolving a wide range of organics. |

| Aromatic | Toluene | Non-polar, can promote π-stacking. |

| Apolar | Hexane, Heptane | Used as anti-solvents. |

-

Primary Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) in a vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.[7][9]

-

Solvent Layering (Vapor Diffusion): Dissolve the compound in a small amount of a dense, "good" solvent (e.g., DCM). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[10] The slow diffusion of the anti-solvent vapor into the solution will gradually lower the solubility and induce crystallization.

-

Thermal Control (Slow Cooling): Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) over several days.[11]

-

Part II: Illuminating the Lattice - Data Collection

Once a suitable crystal (optically clear, good morphology, typically 0.1-0.3 mm in size) is obtained, the SC-XRD experiment can be performed.[2][3]

Figure 2: The complete workflow for single-crystal structure analysis.

Experimental Protocol: Data Acquisition

-

Mounting: Carefully mount a selected crystal on a goniometer head using a cryoprotectant oil.

-

Centering: Position the crystal in the center of the X-ray beam using the diffractometer's video microscope.[12]

-

Unit Cell Determination: Collect a few initial diffraction frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: The instrument software calculates an optimized strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

-

Full Data Collection: Execute the data collection run. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly Mo or Cu Kα radiation).[1] The diffracted X-rays are recorded by a detector.[12]

-

Data Processing: After collection, the raw image files are processed. This involves:

-

Integration: Calculating the intensity of each diffraction spot.

-

Scaling and Absorption Correction: Correcting for experimental variations. The output is a reflection file (e.g., name.hkl) containing the Miller indices (h,k,l) and intensity for each reflection.

-

Part III: From Data to Model - Structure Solution and Refinement

This phase uses specialized software to translate the diffraction data into a chemically meaningful atomic model.

Figure 3: The iterative cycle of crystallographic structure refinement.

Structure Solution and Refinement Software

-

SHELX Suite: A set of programs that are the academic standard for small-molecule structure solution (SHELXT or SHELXS) and refinement (SHELXL).[13][14]

-

Olex2: A powerful and user-friendly graphical user interface that integrates the SHELX programs and provides extensive tools for visualization and model building.[15][16][17][18]

Experimental Protocol: Structure Solution & Refinement

-

Structure Solution: The reflection file (.hkl) and an instruction file (.ins) are used as input. For small molecules, Direct Methods are typically used to solve the phase problem and generate an initial electron density map.[19] This initial solution usually reveals the positions of most non-hydrogen atoms.

-

Initial Refinement: Begin the iterative refinement process.[20] The initial atomic positions are refined against the experimental data using a least-squares algorithm.[19]

-

Atom Assignment: Identify and assign the correct atom types (C, N, O) based on the electron density map and chemical knowledge.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate representation.

-

Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map, which shows regions of excess or deficient electron density. They are then refined using appropriate geometric constraints (a "riding model").

-

Convergence: The refinement is considered complete when several criteria are met: the model is chemically sensible, the shifts in atomic parameters are negligible, the difference electron density map is flat (no significant peaks or holes), and the refinement statistics (R-factors) have converged to low values.

Part IV: The Final Product - Analysis, Validation, and Reporting

The final refined model provides a wealth of chemical information.

Analysis and Interpretation

-

Molecular Conformation: Analyze the conformation of the piperidine ring (likely a chair conformation) and the torsion angles that define the orientation of the methoxybenzyl group relative to the piperidine core.

-

Intermolecular Interactions: Use software like Olex2 or Mercury to visualize and quantify intermolecular interactions such as N-H···O or C-H···O hydrogen bonds, which are expected for this molecule, and potentially C-H···π or π-π stacking interactions involving the aromatic ring.

Validation and Reporting

Before publication or deposition, the structure must be validated.

-

checkCIF: The International Union of Crystallography (IUCr) provides the checkCIF service, an essential tool that automatically checks the integrity and consistency of the crystallographic data.[21] It generates a report highlighting any potential issues (Alerts A, B, C, G) that must be addressed.

-

Crystallographic Information File (CIF): The final, validated structural data is compiled into a standard Crystallographic Information File (CIF).[22][23][24] This text-based file contains all relevant information about the experiment and the resulting structure, from cell parameters to atomic coordinates.[24][25]

| Parameter | Description | Typical Value/Format |

| Empirical formula | C₁₄H₂₀N₂O₂ | |

| Formula weight | 248.32 | |

| Crystal system | (e.g., Monoclinic) | |

| Space group | (e.g., P2₁/c) | |

| a, b, c [Å] | Unit cell lengths | |

| α, β, γ [°] | Unit cell angles | |

| V [ų] | Unit cell volume | |

| Z | Molecules per unit cell | |

| T [K] | Temperature of data collection | (e.g., 100 K) |

| R1 [I > 2σ(I)] | Goodness-of-fit indicator | < 0.05 |

| wR2 (all data) | Weighted goodness-of-fit | < 0.15 |

| GooF | Goodness-of-fit on F² | ~ 1.0 |

Table 1: A template of key crystallographic data to be reported in the CIF.

Data Deposition

To ensure the preservation and accessibility of scientific data, it is standard practice to deposit the final CIF with a public database.[26][27]

-

Cambridge Crystallographic Data Centre (CCDC): The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures.[28][29][30] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.

Conclusion

This guide has outlined a rigorous and systematic approach to determining the crystal structure of this compound. By following these field-proven protocols, researchers can confidently navigate the entire crystallographic workflow, from the synthesis of the molecule to the final deposition of a high-quality, validated crystal structure. The resulting atomic-level insights will provide a critical foundation for future research in medicinal chemistry and materials science.

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

-

Durham University. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

-

Grokipedia. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

StudySmarter. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

-

International Science Council. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1795-1818. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]

-

IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

IMSERC. (2015, January 12). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]

-

OlexSys. (n.d.). Olex2. Retrieved from [Link]

-

Wikipedia. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Bruker. (2000, January 24). A Guide to Using SHELXTL. Retrieved from [Link]

-

Clegg, W., et al. (Eds.). (2009). Crystal Structure Refinement. Oxford University Press. [Link]

-

University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

-

Rupp, B. (2022, August 27). “Coot for SHELXL” Tutorial. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

-

Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

-

Puschmann, H., et al. (2010). One-stop small-molecule crystallography: OLEX2. Acta Crystallographica Section A: Foundations and Advances, 66(s1), aS83-aS83. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Crystal Growing. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]

-

ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

Klee, F., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(15), 3123-3127. [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. researchgate.net [researchgate.net]

- 4. hepatochem.com [hepatochem.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. growingscience.com [growingscience.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. unifr.ch [unifr.ch]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. sssc.usask.ca [sssc.usask.ca]

- 13. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 14. An Easy Structure - Sucrose [xray.uky.edu]

- 15. imserc.northwestern.edu [imserc.northwestern.edu]

- 16. imserc.northwestern.edu [imserc.northwestern.edu]

- 17. Olex2 | OlexSys [olexsys.org]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. academic.oup.com [academic.oup.com]

- 21. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 22. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 23. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. iucr.org [iucr.org]

- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 27. iucr.org [iucr.org]

- 28. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 29. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 30. youtube.com [youtube.com]

An In-Depth Technical Guide to the Preclinical Evaluation of N-(4-methoxybenzyl)piperidine-4-carboxamide and its Analogs

Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The piperidine-4-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, combined with multiple points for synthetic diversification, allows it to be tailored for high-affinity interactions with a vast array of biological targets. This guide provides a comprehensive framework for the in vitro and in vivo evaluation of compounds based on this scaffold, using N-(4-methoxybenzyl)piperidine-4-carboxamide as a focal point. While public domain data on this specific molecule is nascent, the principles and methodologies outlined herein are derived from extensive studies on its close analogs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into constructing a robust preclinical data package.

The strategic selection of experimental cascades is paramount. We will not merely list protocols; we will delve into the causality behind these choices, ensuring that each step logically informs the next, creating a self-validating and compelling narrative of scientific discovery.

Part 1: Foundational Chemistry and Synthesis

A robust and scalable synthetic route is the bedrock of any drug discovery program. The synthesis of this compound and its derivatives typically follows a convergent approach, leveraging well-established amide bond formation reactions.

Generalized Synthetic Protocol

The core synthesis involves the coupling of a piperidine-4-carboxylic acid intermediate with a substituted benzylamine. This process is often mediated by standard peptide coupling agents.

Step-by-Step Synthesis:

-

Preparation of the Piperidine Core: Commercially available ethyl piperidine-4-carboxylate can serve as the starting material. The piperidine nitrogen can be functionalized first, for instance, through reductive amination or N-alkylation, if modifications at that position are desired[1].

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, typically using a base like lithium hydroxide (LiOH) in an aqueous alcohol solution[2].

-

Amide Coupling: The resulting piperidine-4-carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like Hydroxybenzotriazole (HOBt).

-

Final Addition: The activated acid is then reacted with the target amine, in this case, (4-methoxyphenyl)methanamine, in an appropriate aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) to yield the final this compound product[2].

-

Purification: The crude product is purified using column chromatography or recrystallization to achieve the high purity required for biological testing.

This synthetic flexibility is crucial for developing a comprehensive Structure-Activity Relationship (SAR) by allowing for rapid generation of analogs with diverse substituents on the benzyl ring, the piperidine nitrogen, and the carboxamide moiety.

Part 2: The In Vitro Evaluation Cascade: From Hit to Lead

The in vitro phase is designed to answer fundamental questions: What does the compound do, how potent is it, and is it selective? Given the versatility of the piperidine-4-carboxamide scaffold, a broad-based initial screening followed by target-specific assays is a prudent strategy.

Workflow for In Vitro Characterization

Caption: High-level workflow for in vitro compound evaluation.

Application 1: Antimicrobial Activity

Analogs of this scaffold have demonstrated potent activity against various pathogens, including Mycobacterium abscessus and Plasmodium falciparum[3][4].

Key Experimental Protocols:

-

Whole-Cell Growth Inhibition Assay:

-

Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., M. abscessus).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 3-5 days).

-

Determine the Minimum Inhibitory Concentration (MIC) or Growth Inhibitory Concentration (GIC50), the lowest concentration that inhibits visible growth[5].

-

-

Target-Based Enzyme Inhibition (e.g., DNA Gyrase):

-

Use a purified recombinant enzyme, such as M. abscessus DNA gyrase[3].

-

Incubate the enzyme with its substrate (e.g., supercoiled plasmid DNA) and ATP in the presence of varying concentrations of the inhibitor.

-

Analyze the reaction products via agarose gel electrophoresis. Inhibition is observed as a reduction in the formation of the relaxed DNA product.

-

Quantify band intensity to calculate the IC50 value.

-

Hypothetical Data Summary: Antimicrobial Profile

| Compound ID | Target Organism | Whole-Cell Activity (MIC, µM) | Enzymatic Target | Target Inhibition (IC50, µM) |

| P4C-Analog-1 | M. abscessus | 2.5 | DNA Gyrase | 0.8 |

| P4C-Analog-2 | P. falciparum | 0.15 | Proteasome β5 | 0.05 |

| P4C-Analog-3 | M. tuberculosis | 5.0 | MenA | 1.2 |

Application 2: Antiviral Activity

The piperidine-4-carboxamide motif is also effective against viruses like human cytomegalovirus (CMV)[6].

Key Experimental Protocols:

-

Plaque Reduction Neutralization Assay:

-

Seed human foreskin fibroblasts (HFFs) in 24-well plates until confluent.

-

Pre-incubate a known titer of CMV with serial dilutions of the test compound.

-

Infect the HFF monolayers with the virus-compound mixture.

-

After an absorption period, overlay the cells with a medium containing carboxymethylcellulose and the compound.

-

Incubate for 7-10 days, then fix and stain the cells to visualize viral plaques.

-

Count the plaques and calculate the EC50, the concentration required to reduce the plaque count by 50%[6].

-

-